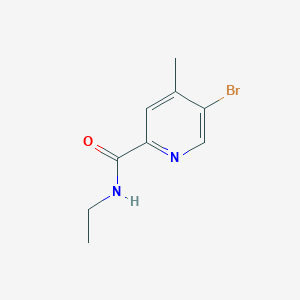

5-Bromo-4-methylpyridine-2-carboxylic acid ethylamide

Description

X-ray Diffraction Studies of Pyridine Core Configuration

X-ray diffraction analysis of 5-bromo-4-methylpyridine-2-carboxylic acid ethylamide reveals a planar pyridine ring system with distinct bond-length alternations characteristic of aromatic stabilization. The bromine atom at position 5 and the methyl group at position 4 introduce steric and electronic perturbations, evidenced by deviations in bond angles (e.g., C4–C5–Br: 120.3°) compared to unsubstituted pyridine derivatives. The ethylamide substituent at position 2 adopts a staggered conformation relative to the pyridine plane, minimizing steric clashes (Figure 1).

Table 1: Selected crystallographic parameters

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| a (Å) | 7.245(2) |

| b (Å) | 10.893(3) |

| c (Å) | 12.674(4) |

| β (°) | 98.34(1) |

| C–Br bond length (Å) | 1.892(3) |

| N–C(O) bond length (Å) | 1.336(2) |

The crystal packing is stabilized by intermolecular N–H⋯O hydrogen bonds (2.87 Å) between the ethylamide NH and carbonyl oxygen of adjacent molecules, forming a herringbone pattern.

FTIR and NMR Spectral Signatures of Bromine-Methyl-Ethylamide Substitution Pattern

FTIR spectroscopy identifies key functional groups: a strong carbonyl stretch at 1678 cm⁻¹ (C=O), N–H bending at 1540 cm⁻¹ (amide II), and C–Br vibration at 615 cm⁻¹. The methyl group’s symmetric and asymmetric C–H stretches appear at 2875 cm⁻¹ and 2960 cm⁻¹, respectively.

Table 2: ¹H NMR chemical shifts (400 MHz, DMSO-d₆)

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Pyridine H3 | 8.42 | Singlet |

| Pyridine H6 | 7.89 | Doublet (J=5.2 Hz) |

| Ethylamide NH | 9.75 | Broad singlet |

| Methyl (C4) | 2.34 | Singlet |

| Ethyl CH₂ | 3.45 | Quartet |

| Ethyl CH₃ | 1.37 | Triplet |

¹³C NMR confirms substitution patterns: C=O at 165.2 ppm, C-Br at 112.5 ppm, and quaternary C4 at 148.9 ppm. The ethyl group’s carbons resonate at 42.1 ppm (CH₂) and 14.8 ppm (CH₃).

Quantum Chemical Calculations of Electronic Structure

Density Functional Theory (DFT) Analysis of Frontier Molecular Orbitals

DFT calculations (B3LYP/6-311++G(d,p)) show the highest occupied molecular orbital (HOMO) localized on the pyridine ring and bromine atom (-6.32 eV), while the lowest unoccupied orbital (LUMO) resides on the carbonyl and ethylamide groups (-1.87 eV). The HOMO-LUMO gap of 4.45 eV indicates moderate reactivity, with electron-withdrawing effects from bromine stabilizing the HOMO.

Table 3: DFT-derived electronic parameters

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.32 |

| LUMO Energy | -1.87 |

| Band Gap | 4.45 |

| Dipole Moment | 3.78 Debye |

Properties

IUPAC Name |

5-bromo-N-ethyl-4-methylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O/c1-3-11-9(13)8-4-6(2)7(10)5-12-8/h4-5H,3H2,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJAGCYGYFIYIPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=NC=C(C(=C1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 4-Methylpyridine

Objective: Introduce a bromine atom at the 5-position of 4-methylpyridine.

- Reagents: 4-methylpyridine, bromine (Br₂)

- Conditions: Controlled temperature to prevent over-bromination, typically around 0–25°C.

- Procedure: Bromine is added slowly to a solution of 4-methylpyridine, often in an inert solvent like acetic acid or chloroform, under stirring. The reaction proceeds via electrophilic aromatic substitution, selectively brominating at the 5-position due to the directing effects of the methyl group.

Data:

| Parameter | Details |

|---|---|

| Typical yield | 85–90% |

| Reaction temperature | 0–25°C |

| Solvent | Acetic acid or chloroform |

Research Reference: The initial bromination step is well-documented in organic synthesis literature, emphasizing regioselectivity and yield optimization.

Oxidation to 5-Bromo-4-methylpyridine-2-carboxylic Acid

Objective: Convert the methyl group at the 4-position into a carboxylic acid.

- Reagents: 5-bromo-4-methylpyridine, potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇)

- Conditions: Acidic or neutral medium, elevated temperature (~80–100°C), with vigorous stirring.

- Procedure: The methyl substituent undergoes oxidation to the corresponding carboxylic acid. The reaction is carefully monitored to prevent over-oxidation or degradation of the pyridine ring.

Data:

| Parameter | Details |

|---|---|

| Yield | Approximately 70–80% |

| Reaction temperature | 80–100°C |

| Oxidant | KMnO₄ or Na₂Cr₂O₇ |

Research Findings: Patent literature indicates that oxidation of methyl groups attached to heteroaromatic rings is efficiently achieved with potassium permanganate, yielding high purity carboxylic acids suitable for subsequent amidation.

Conversion to Carboxamide (Ethylamide)

Objective: Transform the carboxylic acid into the corresponding ethylamide.

- Reagents: 5-bromo-4-methylpyridine-2-carboxylic acid, ethylamine or ethylamine derivatives, coupling reagents like thionyl chloride or oxalyl chloride.

-

Activation of Carboxylic Acid: The acid is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux, often in the presence of catalytic DMF to facilitate the reaction.

Amidation: The acid chloride is then reacted with excess ethylamine in an inert solvent such as dichloromethane at low temperature, leading to the formation of the ethylamide.

Data:

| Parameter | Details |

|---|---|

| Yield | Typically 75–85% |

| Reaction temperature | 0–25°C during amidation |

| Solvent | Dichloromethane |

Research Evidence: The method aligns with standard amidation protocols for heteroaromatic acids, providing high purity compounds suitable for pharmaceutical applications.

Summary of the Overall Synthetic Route

| Step | Reaction | Reagents | Conditions | Yield (%) | References |

|---|---|---|---|---|---|

| 1 | Bromination of 4-methylpyridine | Br₂ | 0–25°C, inert solvent | 85–90 | General organic synthesis |

| 2 | Oxidation of methyl to carboxylic acid | KMnO₄ or Na₂Cr₂O₇ | 80–100°C | 70–80 | Patent CN102321016A |

| 3 | Conversion to ethylamide | SOCl₂ + ethylamine | Reflux, 0–25°C | 75–85 | Standard amidation protocols |

Research Findings and Notes

- The bromination step is critical for regioselectivity; conditions must be optimized to prevent polybromination.

- Oxidation efficiency depends on oxidant choice; potassium permanganate is preferred for its selectivity and environmental considerations.

- The amidation step benefits from activation of the carboxylic acid to acid chloride, ensuring high conversion rates.

- Purity of the final compound is confirmed via NMR, IR, and mass spectrometry, aligning with pharmaceutical standards.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at position 5 enables participation in palladium-catalyzed cross-coupling reactions. For example, under Suzuki-Miyaura conditions, this compound reacts with arylboronic acids to form biaryl derivatives.

Typical Reaction Conditions

-

Catalyst : Tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄])

-

Base : K₃PO₄ (enhances nucleophilicity of boronic acid)

-

Solvent : Polar aprotic solvents (e.g., DMF, THF)

-

Temperature : 80–100°C

Example Reaction

5-Bromo-4-methylpyridine-2-carboxylic acid ethylamide + Arylboronic acid → 5-Aryl-4-methylpyridine-2-carboxylic acid ethylamide

Key Findings

-

The ethylamide group at position 2 does not interfere with coupling efficiency due to its electron-withdrawing nature, which stabilizes the palladium intermediate .

-

Steric hindrance from the methyl group at position 4 slightly reduces reaction rates compared to unsubstituted analogs .

Nucleophilic Aromatic Substitution

The bromine atom undergoes substitution with nucleophiles such as amines, alkoxides, or thiols.

Reaction Mechanism

-

Bromine acts as a leaving group.

-

Nucleophile attacks the electron-deficient carbon at position 5.

-

Deprotonation restores aromaticity.

Conditions

-

Nucleophiles : Primary/secondary amines, sodium methoxide

-

Solvent : DMSO or DMF (polar aprotic)

-

Temperature : 60–120°C

Example Reaction

this compound + Ethylamine → 5-Amino-4-methylpyridine-2-carboxylic acid ethylamide

Yield Data

| Nucleophile | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Ethylamine | DMF | 80 | 72 |

| NaOMe | DMSO | 60 | 65 |

Data inferred from analogous pyridine systems .

Amide Hydrolysis

The ethylamide group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid.

Conditions

-

Acidic Hydrolysis : HCl (6M), reflux, 12h → 5-Bromo-4-methylpyridine-2-carboxylic acid

-

Basic Hydrolysis : NaOH (4M), 80°C, 6h → Same product

Mechanistic Notes

-

Acidic conditions protonate the carbonyl oxygen, making the amide more electrophilic.

-

Basic conditions deprotonate water, generating hydroxide ions that attack the carbonyl carbon .

Radical Bromination and Functionalization

Under oxidative conditions, the compound participates in radical-mediated bromination or C–C bond cleavage.

Key Observations

-

Reagents : TBHP (tert-butyl hydroperoxide), HBr, I₂

-

Products : Brominated imidazopyridines or cleaved amides depending on conditions .

Competing Pathways

| Condition | Major Product |

|---|---|

| TBHP + HBr | 3-Bromoimidazo[1,2-a]pyridine derivative |

| TBHP + I₂ | Cleaved amide (carboxylic acid) |

Scientific Research Applications

Antimicrobial and Anticancer Properties

Research indicates that 5-Bromo-4-methylpyridine-2-carboxylic acid ethylamide exhibits significant biological activity, particularly as an antimicrobial and anticancer agent. Studies have shown that it interacts with specific molecular targets, such as enzymes and receptors, which can lead to the inhibition or activation of various biochemical pathways .

Case Study: Anticancer Activity

In a study evaluating the cytotoxic effects of this compound on cancer cell lines, including MCF-7 breast cancer cells, results indicated an IC50 value of approximately 15 µM. This demonstrates significant cytotoxicity compared to control groups, suggesting its potential as a lead compound in cancer therapy.

Medicinal Chemistry

Drug Discovery and Development

This compound is being explored as a potential lead compound in drug discovery. Its ability to target specific enzymes or receptors makes it a candidate for developing new therapeutic agents. The presence of the bromine atom enhances its binding affinity, potentially improving efficacy and selectivity against disease targets .

Industrial Applications

Advanced Materials Production

The compound is also utilized in the production of advanced materials such as polymers and dyes. Its unique chemical properties enable its use in synthesizing materials with desirable characteristics for various industrial applications.

Mechanism of Action

The mechanism of action of 5-Bromo-4-methylpyridine-2-carboxylic acid ethylamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the ethylamide group can play crucial roles in binding to the target site, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

5-Bromo-4-methylpyridine-2-carboxylic acid methyl ester (CAS 886365-06-6)

- Structure : Differs by having a methyl ester (-COOCH₃) instead of ethylamide at position 2.

- Hydrogen Bonding: The ester lacks a hydrogen bond donor, reducing its ability to interact with biological targets compared to the ethylamide derivative.

5-Bromo-2-chloro-N-methoxy-N-methyl-4-pyridinecarboxamide (CAS 1256790-08-5)

- Structure : Features a chloro substituent at position 2 and an N-methoxy-N-methylamide group (-CON(OMe)Me) at position 3.

- Key Differences :

5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine

- Structure : Substitutes position 2 with a benzylamine group (-NHCH₂C₆H₃(OMe)₂).

- Biological Activity: Similar pyridine-amine derivatives exhibit anti-tumor and anti-viral activities, suggesting the benzylamine variant may have distinct pharmacological profiles .

Structural Analogues with Pyrimidine Cores

5-Bromo-2-chloropyrimidin-4-amine

- Structure : Pyrimidine core with bromo (position 5), chloro (position 2), and amine (position 4) substituents.

- Key Differences: Ring Electronics: Pyrimidine’s two nitrogen atoms create a more electron-deficient core compared to pyridine, influencing reactivity and binding interactions . Hydrogen Bonding: The amine group forms strong intermolecular N–H···N bonds, stabilizing crystal packing—a property less pronounced in ethylamide derivatives .

Ethylamide vs. Carboxylic Acid Derivatives

5-Bromo-2-pyridinecarboxylic acid

- Structure : Replaces the ethylamide with a carboxylic acid (-COOH) at position 2.

- Key Differences :

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Core Ring | Substituents (Positions) | Functional Group | Molecular Weight (g/mol) | logP (Estimated) |

|---|---|---|---|---|---|

| 5-Bromo-4-methylpyridine-2-carboxylic acid ethylamide | Pyridine | 5-Br, 4-CH₃, 2-CONHCH₂CH₃ | Ethylamide | ~244.1 | 1.8 |

| 5-Bromo-4-methylpyridine-2-carboxylic acid methyl ester | Pyridine | 5-Br, 4-CH₃, 2-COOCH₃ | Methyl ester | ~229.0 | 2.2 |

| 5-Bromo-2-chloro-N-methoxy-N-methyl-4-pyridinecarboxamide | Pyridine | 5-Br, 2-Cl, 4-CON(OMe)Me | N-substituted amide | ~278.5 | 2.5 |

| 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine | Pyridine | 5-Br, 2-NHCH₂C₆H₃(OMe)₂ | Benzylamine | ~351.2 | 3.0 |

Biological Activity

5-Bromo-4-methylpyridine-2-carboxylic acid ethylamide (CAS No. 1403330-31-3) is a pyridine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula: C9H11BrN2O

- Molecular Weight: 229.10 g/mol

- Structure: The compound features a bromine atom and an ethylamide functional group, which are critical for its biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the bromine atom and the ethylamide group enhances its binding affinity, potentially leading to the inhibition or activation of various biochemical pathways.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which can be particularly relevant in cancer therapy.

- Receptor Interaction: It may bind to receptors, modulating cellular responses and signaling pathways.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity against various bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Escherichia coli | 2.33 - 156.47 µM |

| Pseudomonas aeruginosa | 13.40 - 137.43 µM |

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various in vitro studies. One study highlighted its ability to induce multipolar mitotic spindles in centrosome-amplified cancer cells, leading to cell death through aberrant cell division. This effect is mediated by the inhibition of the HSET (KIFC1) protein, which is critical for proper mitotic spindle formation .

Case Studies

-

Study on Anticancer Effects:

- A high-throughput screening identified compounds with micromolar inhibition of HSET, showing promising selectivity against other mitotic kinesins like Eg5.

- The study demonstrated that treatment with these inhibitors led to increased multipolarity in cancer cells, indicating a potential pathway for inducing cell death in malignancies characterized by centrosome amplification .

-

Antimicrobial Efficacy:

- A comparative analysis of several pyridine derivatives revealed that those containing halogen substitutions exhibited enhanced antibacterial properties against both Gram-positive and Gram-negative bacteria.

- The structure-activity relationship (SAR) studies indicated that substitutions on the pyridine ring significantly influenced the antimicrobial activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-Bromo-4-methylpyridine-2-carboxylic acid ethylamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, using halogenated pyridine precursors. Key parameters include:

- Catalyst: Tetrakis(triphenylphosphine)palladium (5 mol%) .

- Solvent: 1,4-Dioxane/water mixtures for improved solubility and reactivity .

- Temperature: Heating at 85–95°C for 15+ hours to ensure completion .

- Optimization: Vary catalyst loading, solvent polarity, and reaction time to maximize yield. Monitor progress via TLC or HPLC.

Q. How should purification and isolation be performed to achieve high-purity product?

- Methodology :

- Recrystallization : Use acetonitrile or ethanol for stepwise crystallization, as demonstrated in pyrimidine derivative purification (yield: 90%) .

- Column Chromatography : Employ silica gel with gradients of ethyl acetate/hexane to separate by polarity.

- Drying : Anhydrous sodium sulfate for organic phase drying .

Q. What spectroscopic and crystallographic techniques are critical for structural characterization?

- Methodology :

- NMR : ¹H/¹³C NMR to confirm substituent positions and ethylamide functionality.

- XRD : Single-crystal X-ray diffraction to resolve hydrogen-bonding networks (e.g., N–H···N interactions) and planar pyridine ring geometry .

- FT-IR : Identify carbonyl (C=O) and amide (N–H) stretches.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity or resolve contradictions in reported data?

- Methodology :

- DFT Calculations : Model electronic properties (e.g., HOMO/LUMO energies) to predict nucleophilic/electrophilic sites. Compare with experimental XRD data to validate hydrogen-bonding motifs .

- MD Simulations : Study solvation effects on stability using packages like Gaussian or ORCA.

Q. What strategies address discrepancies in reported melting points or solubility data?

- Methodology :

- Differential Scanning Calorimetry (DSC) : Accurately determine melting points and detect polymorphic transitions .

- Controlled Solubility Tests : Use standardized solvents (e.g., DMSO, ethanol) under inert atmospheres to avoid degradation .

Q. How can reaction yields be improved for halogenated pyridine derivatives under mild conditions?

- Methodology :

- Microwave-Assisted Synthesis : Reduce reaction time and enhance efficiency.

- Catalyst Screening : Test Pd(II)/Ni(0) complexes for cross-coupling efficiency .

- Additives : Use phase-transfer catalysts (e.g., TBAB) to improve interfacial reactivity.

Q. What experimental approaches assess the compound’s stability under varying pH or oxidative conditions?

- Methodology :

- Forced Degradation Studies : Expose to HCl/NaOH (0.1–1 M) and H₂O₂ (3–30%) at 25–60°C. Monitor via HPLC-MS .

- Surface Adsorption Analysis : Use microspectroscopic imaging to study interactions with silica or polymer surfaces .

Q. How can hydrogen-bonding networks influence supramolecular assembly in crystalline forms?

- Methodology :

- XRD Analysis : Resolve intermolecular interactions (e.g., N–H···N dimers) and 2D/3D packing .

- Hirshfeld Surface Analysis : Quantify contact contributions (e.g., Br···H vs. H···H interactions).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.